molecular formula C8H8N2 B562509 Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) CAS No. 110674-37-8

Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI)

Cat. No.: B562509
CAS No.: 110674-37-8
M. Wt: 132.166
InChI Key: MMNYLFNPMRNGAF-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Pyrrolo[1,2-a]pyrazine (B1600676) Core in Heterocyclic Chemistry

Nitrogen-containing heterocyclic compounds form the backbone of numerous natural products and synthetic pharmaceuticals. ekb.eg The pyrrolo[1,2-a]pyrazine core, as a "privileged scaffold," has been identified in molecules exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties. ekb.egrsc.org Derivatives of this core structure have been isolated from various natural sources such as plants, microbes, and marine organisms. ekb.eg

Historically, research into fused nitrogen heterocycles has been a cornerstone of drug discovery. The development of synthetic routes to these scaffolds has allowed chemists to create large libraries of compounds for biological screening. The pyrrolo[1,2-a]pyrazine system, in particular, has been explored for its potential in developing novel therapeutic agents. For instance, derivatives have shown potent anticancer activity, with some compounds inducing apoptosis in cancer cell lines. nih.gov Furthermore, the scaffold is a key component in compounds designed as inhibitors for various biological targets, including enzymes and protein-protein interactions. nih.gov The versatility of its chemistry and its presence in biologically active natural products have cemented the pyrrolo[1,2-a]pyrazine core as a significant and enduring area of focus in heterocyclic chemistry. nist.gov

The Specific Academic Research Focus on Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI)

In contrast to the extensive research on the broader pyrrolo[1,2-a]pyrazine family, dedicated academic investigation into the specific isomer, Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) , is not prominent in the available scientific literature. While its existence is confirmed through chemical databases and supplier listings, which provide its Chemical Abstracts Service (CAS) number as 110674-37-8, in-depth studies detailing its unique synthesis, reactivity, or biological activity are scarce.

The research landscape is more populated with studies on other isomers or more complex derivatives. For example, significant work has been published on 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as potent bromodomain inhibitors for cancer therapy. nih.gov Similarly, various hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione derivatives have been isolated from natural sources like Bacillus and Streptomyces species and have been studied for their antimicrobial and antioxidant properties. ekb.egrsc.orgfrontiersin.org This disparity suggests that the academic and industrial research focus has been directed towards other substitution patterns of the pyrrolo[1,2-a]pyrazine core, likely driven by the biological activity profiles of those specific derivatives.

Overview of Key Methodological Approaches Employed in the Scholarly Investigation of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI)

Given the limited specific research on Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI), the methodological approaches for its investigation are inferred from the established techniques used for the synthesis and characterization of the parent scaffold and its other derivatives.

Synthetic Methodologies: The synthesis of the pyrrolo[1,2-a]pyrazine core generally involves multi-step sequences or elegant cascade reactions. Common approaches that would be applicable for preparing the 6-methyl derivative include:

Cascade Reactions: A straightforward and atom-economical approach involves the cascade condensation/cyclization/aromatization reaction of appropriately substituted N-propargylpyrroles with sources of ammonia, such as ammonium (B1175870) acetate. rsc.org

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions are a powerful tool for constructing the pyrrole (B145914) portion of the fused system. nist.gov

Multi-component Reactions: Annulation strategies, such as a [4+1+1] annulation, have been developed to build the dihydropyrrolo[1,2-a]pyrazine ring system, which can then be aromatized. nih.gov

Analytical and Spectroscopic Techniques: Once synthesized, the structural confirmation and purity assessment of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) would rely on a standard suite of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the precise structure, confirming the position of the methyl group, and establishing the connectivity of the heterocyclic rings. nih.gov

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. ekb.egrsc.org

Chromatography: High-Performance Liquid Chromatography (HPLC) is the primary method for purifying the final compound and assessing its purity. rsc.org

Infrared (IR) Spectroscopy: FT-IR provides information about the functional groups present in the molecule. rsc.org

These established methodologies form the standard toolkit for any scholarly investigation into new or under-explored members of the pyrrolo[1,2-a]pyrazine family, including the 6-methyl isomer.

Data Tables

Physicochemical Properties of Pyrrolo[1,2-a]pyrazine (Parent Compound)

PropertyValueSource
Molecular Formula C₇H₆N₂PubChem nih.gov
Molecular Weight 118.14 g/mol PubChem nih.gov
IUPAC Name pyrrolo[1,2-a]pyrazinePubChem nih.gov
CAS Number 274-45-3PubChem nih.gov
XLogP3 1.4PubChem nih.gov
Canonical SMILES C1=CN2C=CN=CC2=C1PubChem nih.gov

Selected Derivatives of Pyrrolo[1,2-a]pyrazine Mentioned in Literature

Compound NameCAS NumberKey Research Area
Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) 110674-37-8Target of this article
Pyrrolo[1,2-a]pyrazine, 1-methyl- (9CI)64608-59-9General Chemical Reference nist.govchemicalbook.com
8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-oneNot specifiedBET Bromodomain Inhibitors nih.gov
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-19179-12-5Natural Product, Antifungal rsc.org
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-5654-86-4Natural Product, Antifungal ekb.egnist.gov
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-5654-85-3Natural Product, Bioactivity Studies nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110674-37-8

Molecular Formula

C8H8N2

Molecular Weight

132.166

IUPAC Name

6-methylpyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C8H8N2/c1-7-2-3-8-6-9-4-5-10(7)8/h2-6H,1H3

InChI Key

MMNYLFNPMRNGAF-UHFFFAOYSA-N

SMILES

CC1=CC=C2N1C=CN=C2

Synonyms

Pyrrolo[1,2-a]pyrazine, 6-methyl- (9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for Pyrrolo 1,2 a Pyrazine, 6 Methyl 9ci and Its Derivatives

Strategies for the Construction of the Pyrrolo[1,2-a]pyrazine (B1600676) Ring System

The assembly of the fused pyrrolo[1,2-a]pyrazine ring system can be accomplished through various strategic approaches that build upon pre-existing pyrrole (B145914) or pyrazine (B50134) rings or construct both heterocyclic components concurrently.

Cyclization Reactions in the Synthesis of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI)

Intramolecular cyclization is a cornerstone for the synthesis of the pyrrolo[1,2-a]pyrazine skeleton. These reactions typically involve the formation of a key bond to close the second ring, starting from a suitably functionalized pyrrole precursor.

One notable method involves the acid-mediated cyclization of Ugi adducts to form dihydropyrazinones. ingentaconnect.comnih.gov These intermediates can then undergo further transformations to yield the desired pyrrolo[1,2-a]pyrazine core. ingentaconnect.comnih.gov For instance, a two-step sequence starting from Ugi adducts has been developed to produce functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. nih.gov Another approach utilizes a transition-metal-free intramolecular cyclization of N-propargyl(pyrrolyl)enaminones to afford pyrrolo[1,2-a]pyrazines bearing an enone substituent. thieme-connect.de

Multicomponent Reactions for Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) Scaffolds

Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecules like pyrrolo[1,2-a]pyrazines by combining three or more starting materials in a single operation. mdpi.com This strategy is prized for its atom economy and operational simplicity.

A one-pot, three-component reaction for synthesizing pyrrolo[1,2-a]pyrazines has been reported using ethylenediamine, dialkylacetylenedicarboxylates, and β-nitrostyrene derivatives. ingentaconnect.com This reaction proceeds in water and can be catalyzed by magnetic nanoparticles, allowing for easy catalyst separation and reuse. ingentaconnect.com Another innovative MCR is the Ugi reaction, which has been applied to N-(2-oxopropyl)pyrrole-2-carboxylic acids. mdpi.com In this case, the pyrrole derivative itself provides two of the four components (the acid and the ketone), which react with an isonitrile and an amine to generate a library of polysubstituted pyrrolopyrazinones. mdpi.com Furthermore, a scandium-catalyzed one-pot, three-component coupling of a pyrrole derivative, an amine, and a trialkylphosphite provides access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. rsc.org

Table 1: Examples of Multicomponent Reactions for Pyrrolo[1,2-a]pyrazine Synthesis

Starting MaterialsCatalyst/ConditionsProduct TypeRef
Ethylenediamine, Dialkylacetylenedicarboxylate, β-NitrostyreneFe₃O₄@SiO₂@L-Arginine-SA MNPs, Water, RefluxPyrrolo[1,2-a]pyrazines ingentaconnect.com
N-(2-oxopropyl)pyrrole-2-carboxylic acid, Amine, IsonitrileNot specifiedPolysubstituted Pyrrolopyrazinones mdpi.com
Pyrrole derivative, Amine, TrialkylphosphiteSc(OTf)₃1,2-Dihydropyrrolo[1,2-a]pyrazine-1-phosphonates rsc.org

Tandem and Cascade Reactions in Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) Synthesis

Tandem and cascade reactions are powerful tools that allow for the formation of multiple chemical bonds in a single sequence without isolating intermediates, leading to a rapid increase in molecular complexity.

A notable example is the synthesis of 1,3-disubstituted pyrrolo[1,2-α]pyrazines from substituted 1H-pyrrole-2-carbonitriles and arylboronic acids. tandfonline.com This process occurs via a palladium(II)-catalyzed cascade reaction involving a C(sp)–C(sp²) coupling followed by an intramolecular C–N bond formation. tandfonline.com Another elegant cascade approach involves the reaction of 2-formyl-N-propargylpyrroles with ammonium (B1175870) acetate, which proceeds through condensation, cyclization, and aromatization to furnish pyrrolo[1,2-a]pyrazines in high yields.

Gold(I) catalysis has been employed in a tandem post-Ugi cyclization and regioselective annulation to construct densely functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. nih.gov Similarly, gold catalysts facilitate a tandem hydroamination and hydroarylation between pyrrole-substituted anilines and alkynes to yield substituted pyrrolo[1,2-a]quinoxalines, a related and important heterocyclic system. acs.org

Catalytic Approaches in the Synthesis of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI)

Catalysis is pivotal in modern organic synthesis, offering routes that are more efficient, selective, and environmentally benign. Both transition metals and organocatalysts have been employed in the synthesis of the pyrrolo[1,2-a]pyrazine core.

Transition Metal-Catalyzed Syntheses of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI)

Transition metals, particularly palladium, gold, copper, and iron, are frequently used to catalyze key bond-forming steps in the synthesis of pyrrolo[1,2-a]pyrazines and their analogues. rsc.orgnih.gov

Palladium(II)-catalyzed tandem reactions have proven effective for assembling 1,3-disubstituted pyrrolo[1,2-α]pyrazines. tandfonline.com Gold(I) catalysts are effective in mediating the regioselective annulation of dihydropyrazinones to form pyrrolo[1,2-a]pyrazine diones. nih.gov Inexpensive and less toxic metals like copper and iron have also been utilized. For instance, copper or iron catalysts have been used for the aerobic oxidative carboamination of sp³ C–H bonds to produce pyrrolo[1,2-a]quinoxalines, using molecular oxygen as a green oxidant. rsc.org

Table 2: Transition Metal-Catalyzed Syntheses

CatalystReaction TypeStarting MaterialsProductRef
Palladium(II)Tandem C-C coupling/C-N cyclization1H-pyrrole-2-carbonitriles, Arylboronic acids1,3-Disubstituted pyrrolo[1,2-α]pyrazines tandfonline.com
Gold(I)Tandem cyclization/annulationUgi adducts/DihydropyrazinonesPyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones nih.gov
Copper/IronAerobic oxidative carboamination2-(1H-pyrrol-1-yl)anilinesPyrrolo[1,2-a]quinoxalines rsc.org

Organocatalytic Methods for Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) Synthesis

While transition metal catalysis is well-established, organocatalysis has emerged as a powerful complementary strategy. However, specific examples of organocatalytic methods for the direct synthesis of the 6-methyl-pyrrolo[1,2-a]pyrazine are less commonly reported in the literature compared to metal-catalyzed approaches.

One relevant example involves the use of magnetic nanoparticles functionalized with L-Arginine, an amino acid, to catalyze a one-pot multicomponent synthesis of pyrrolo[1,2-a]pyrazines in water. ingentaconnect.com Although this involves a magnetic nanoparticle support, the catalytic activity stems from the appended organic moiety (L-Arginine), highlighting the potential of amino acid-based catalysts. Developing more direct organocatalytic routes, potentially involving proline derivatives or other chiral amines to induce enantioselectivity, remains an area of interest for future research.

Biocatalytic Transformations Towards Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI)

The application of biocatalysis in the synthesis of heterocyclic compounds is a rapidly growing field, offering mild reaction conditions and high selectivity. While direct enzymatic synthesis of 6-methyl-pyrrolo[1,2-a]pyrazine is not extensively documented, chemoenzymatic approaches to key precursors and related structures highlight the potential of this strategy.

One notable biocatalytic method involves the use of transaminases (ATAs) for the synthesis of substituted pyrazines. acs.orgnih.govscispace.com This process utilizes an ATA to catalyze the amination of α-diketones to form α-amino ketones, which can then undergo oxidative dimerization to yield the pyrazine ring. acs.orgnih.govscispace.com For instance, the (S)-selective ATA-113 has been successfully employed for the synthesis of various pyrazines with isopropylamine (B41738) as the amine donor. acs.orgnih.gov This chemoenzymatic approach offers the advantage of producing pyrazine products that can be directly extracted from the aqueous phase in high purity. acs.orgnih.gov Although this method produces a symmetrical pyrazine, the principle of enzymatic amination of a ketone precursor is a viable strategy that could be adapted for the synthesis of unsymmetrical pyrazines and subsequently the pyrrolo[1,2-a]pyrazine scaffold.

Another relevant biocatalytic approach focuses on the synthesis of pyrrole esters, which are key intermediates for building the pyrrolo[1,2-a]pyrazine core. Lipases, such as Novozym 435, have been used to catalyze the transesterification of methyl pyrrole-carboxylate with various alcohols in n-hexane. nih.gov This method allows for the synthesis of a range of pyrrole esters with different functional groups. nih.gov The optimization of reaction parameters such as solvent, molar ratio of substrates, and the use of molecular sieves to remove water byproducts can significantly improve the yield of the desired pyrrole ester. nih.gov

EnzymeSubstratesProductKey Findings
Transaminase (ATA-113)α-Diketones, IsopropylamineSubstituted PyrazinesMediates the key amination step, leading to oxidative dimerization to form the pyrazine ring. acs.orgnih.gov
Novozym 435 (Lipase)Methyl 1H-pyrrole-2-carboxylate, Benzyl (B1604629) alcoholBenzyl 1H-pyrrole-2-carboxylateCatalyzes transesterification to produce pyrrole esters, with yields influenced by solvent and molar ratios. nih.gov

Stereoselective Synthesis of Chiral Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) Analogs

The development of stereoselective methods to access chiral analogs of pyrrolo[1,2-a]pyrazines is of great interest due to the often-enhanced biological activity of single enantiomers. Recent advances have focused on both metal-catalyzed asymmetric reactions and organocatalysis.

A significant breakthrough has been the iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts, which provides direct access to chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (B1223502) derivatives with high enantioselectivity (up to 95% ee). acs.org The addition of cesium carbonate was found to be crucial for increasing the conversion and preventing the racemization of the product. acs.org This method represents a powerful tool for the synthesis of enantioenriched pyrrolo[1,2-a]pyrazine cores.

Organocatalysis has also emerged as a powerful strategy for the enantioselective construction of related chiral heterocyclic scaffolds. For instance, chiral pyrrolodiketopiperazines have been synthesized via a direct carbon-carbon bond-forming reaction promoted by a ureidoaminal-derived Brønsted base. nih.gov This Michael addition of bicyclic acylpyrrol lactims to nitroolefins affords the desired products with high diversity and stereochemical efficiency. nih.gov

Enzymatic methods also offer a promising avenue for stereoselective synthesis. Lipase-catalyzed second-order asymmetric transformations have been successfully applied to the synthesis of chiral 5-(acyloxy)-2(5H)-pyrrolinones. core.ac.uk In this approach, the lipase (B570770) from Candida antarctica can be used to selectively convert one enantiomer of a racemic mixture, allowing for the isolation of the other in high enantiomeric excess. core.ac.uk By manipulating the reaction conditions, it is possible to synthesize either enantiomer of the desired chiral building block. core.ac.uk Lipases are widely recognized for their role in the kinetic resolution of racemates to produce single-isomer chiral drugs. nih.gov

MethodCatalyst/EnzymeSubstrateProductEnantiomeric Excess (ee)
Asymmetric HydrogenationIridium CatalystPyrrolo[1,2-a]pyrazinium SaltsChiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazinesUp to 95%
OrganocatalysisUreidoaminal-derived Brønsted baseBicyclic acylpyrrol lactims, NitroolefinsChiral PyrrolodiketopiperazinesHigh
Lipase-catalyzed asymmetric transformationCandida antarctica lipaseRacemic acetic acid 1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl ester(+)-acetic acid 1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl ester>99%

Green Chemistry Principles and Sustainable Syntheses of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI)

The integration of green chemistry principles into synthetic methodologies is crucial for developing environmentally benign and sustainable processes. For the synthesis of pyrrolo[1,2-a]pyrazines, several greener approaches have been explored, including the use of water as a solvent, solvent-free conditions, and alternative energy sources like ultrasound and microwave irradiation.

A one-pot, three-component reaction for the synthesis of pyrrolo[1,2-a]pyrazines has been reported using water as a green solvent. nih.gov This method involves the reaction of ethylenediamine, dialkylacetylenedicarboxylates, and β-nitrostyrene derivatives catalyzed by Fe3O4@SiO2@L-Arginine-SA magnetic nanoparticles. nih.gov The use of water as the solvent and a recyclable magnetic catalyst makes this a highly sustainable process. nih.gov

Solvent-free synthesis using a grinding technique is another effective green chemistry approach. The synthesis of 2-pyrazoline (B94618) derivatives has been achieved by reacting 2'-hydroxychalcones with hydrazine (B178648) hydrate (B1144303) under solvent-free grinding conditions. researchgate.net This method offers short reaction times, a cleaner reaction profile, and easy workup, making it an economically and environmentally attractive alternative to classical methods. researchgate.net

Ultrasound-assisted synthesis has also been shown to be a valuable green technique. The synthesis of pyrazoline derivatives from chalcones using ultrasound irradiation significantly reduces reaction times and energy consumption compared to conventional heating. nih.govmdpi.com This method often leads to high yields and minimizes the use of solvents. nih.govmdpi.com Similarly, microwave-assisted synthesis has been employed for the rapid and efficient preparation of various heterocyclic compounds, including pyrazole (B372694) derivatives, often with improved yields and shorter reaction times.

Green Chemistry ApproachKey FeaturesExample Application
Aqueous SynthesisUse of water as a solvent, recyclable magnetic nanoparticle catalyst.One-pot synthesis of pyrrolo[1,2-a]pyrazines. nih.gov
Solvent-Free GrindingAvoids the use of harmful organic solvents, simple workup.Synthesis of 2-pyrazoline derivatives. researchgate.net
Ultrasound-Assisted SynthesisReduced reaction times, lower energy consumption.Synthesis of pyrazoline and pyrazolone (B3327878) derivatives. nih.govmdpi.comresearchgate.net

Flow Chemistry and Continuous Processing in Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as enhanced safety, improved heat and mass transfer, and simplified scalability. While specific examples for the continuous flow synthesis of 6-methyl-pyrrolo[1,2-a]pyrazine are limited, the application of this technology to related heterocyclic systems demonstrates its significant potential.

The synthesis of pyrazole-fused scaffolds has been successfully demonstrated in continuous flow systems, leading to significant reductions in reaction time compared to batch processes. mdpi.com For example, a flow process can reduce the reaction time for the synthesis of certain pyrazolopyrimidinone (B8486647) derivatives from hours to mere minutes. mdpi.com

A scalable continuous flow synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine has been developed, showcasing the ability to handle hazardous reagents and intermediates more safely. researchgate.net This cascade reaction involving formylation and hydrazine cyclization highlights the robustness of flow chemistry for producing complex heterocyclic cores. The use of continuous stirred tank reactors (CSTRs) in flow chemistry is particularly advantageous for handling solid reagents and products, and they have well-understood principles for scaling up production. researchgate.net

Furthermore, continuous-flow systems have been designed for multi-step syntheses, such as a two-step process for preparing 1,4,6,7-tetrahydro-5H- acs.orgnih.govcore.ac.uktriazolo[4,5-c]pyridine scaffolds, which are key intermediates for clinical candidates. nih.govrsc.org This approach allows for the safe use of potentially hazardous reagents like azides and offers a scalable and affordable synthetic route. nih.govrsc.org

Flow Chemistry AdvantageDescriptionRelevance to Pyrrolo[1,2-a]pyrazine Synthesis
Reduced Reaction TimesContinuous processing often accelerates reaction rates due to improved heat and mass transfer.Potentially allows for the rapid production of the 6-methyl-pyrrolo[1,2-a]pyrazine core. mdpi.com
Enhanced SafetySmall reactor volumes and controlled reaction conditions minimize risks associated with hazardous reagents and exothermic reactions.Enables the safe handling of reactive intermediates that may be involved in the synthesis. researchgate.net
ScalabilityContinuous production is more easily scaled up compared to batch processes.Offers a viable route for the large-scale manufacturing of 6-methyl-pyrrolo[1,2-a]pyrazine and its derivatives. researchgate.net
Process ControlPrecise control over reaction parameters such as temperature, pressure, and residence time leads to improved consistency and yield.Allows for fine-tuning the synthesis to optimize the formation of the desired product.

Mechanistic Investigations of Chemical Transformations Involving Pyrrolo 1,2 a Pyrazine, 6 Methyl 9ci

Reactivity Profiles of the Pyrrolo[1,2-a]pyrazine (B1600676), 6-methyl-(9CI) Core

Electrophilic Aromatic Substitution Reactions on Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI)

The pyrrolo[1,2-a]pyrazine system generally undergoes electrophilic aromatic substitution (EAS) preferentially on the electron-rich pyrrole (B145914) ring. The pyrazine (B50134) ring is significantly deactivated towards electrophiles due to the electron-withdrawing effect of the two nitrogen atoms. Theoretical studies and experimental evidence from analogous systems, such as imidazo[1,2-a]pyrazine, suggest that electrophilic attack is most likely to occur at the C1 and C3 positions of the pyrrole ring. nih.gov

Attack at C3 is often favored as it leads to a more stable cationic intermediate (a Wheland intermediate) where the aromatic sextet of the pyrazine ring can be maintained in one of the resonance structures. nih.gov Attack at C1 is also possible. The presence of the 6-methyl group on the pyrazine ring has a minor electronic influence on the pyrrole ring but does not alter the fundamental preference for substitution on the five-membered ring.

Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions. However, the conditions must be carefully controlled to avoid reaction at the basic nitrogen atoms or degradation of the starting material. For the parent pyrrolo[1,2-a]pyrazine, some basic chemistry, including electrophilic substitution, has been investigated, confirming the general reactivity patterns. researchgate.net

Nucleophilic Additions and Substitutions on Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI)

The electron-deficient nature of the pyrazine ring makes it a target for nucleophilic attack, especially when activated by an electron-withdrawing substituent. A notable example involves the reactions of 6-methyl-1-trifluoromethyl-3,4-dihydropyrrolo[1,2-a]pyrazine with various nucleophiles. mdpi.com The trifluoromethyl group at the C1 position strongly activates the molecule for nucleophilic reactions.

In a study by Terenin et al., the reaction of 6-methyl-1-trifluoromethyl-3,4-dihydropyrrolo[1,2-a]pyrazine with sodium hydroxide (B78521) in ethanol (B145695) resulted in the formation of 1-(difluoromethyl)pyrrolo[1,2-a]pyrazine. mdpi.com More complex transformations occur with amine nucleophiles. For instance, reaction with methylamine (B109427) leads to the formation of N-methylpyrrolo[1,2-a]pyrazine-1-carboxamide derivatives, alongside aromatization of the dihydropyrazine (B8608421) ring through a formal elimination of hydrogen fluoride. mdpi.com This transformation highlights a complex sequence involving nucleophilic attack at the trifluoromethyl-substituted carbon, followed by rearrangement and elimination.

Addition of organolithium reagents to the parent pyrrolo[1,2-a]pyrazine system has also been reported, demonstrating another facet of its nucleophilic reactivity. researchgate.net

ReactantNucleophileProduct(s)ConditionsReference
6-methyl-1-trifluoromethyl-3,4-dihydropyrrolo[1,2-a]pyrazineNaOH1-(difluoromethyl)-6-methylpyrrolo[1,2-a]pyrazine80% EtOH mdpi.com
6-methyl-1-trifluoromethyl-3,4-dihydropyrrolo[1,2-a]pyrazineMeNH₂N-methyl-6-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-1-carboxamide and N-methyl-6-methylpyrrolo[1,2-a]pyrazine-1-carboxamide- mdpi.com

Oxidation and Reduction Pathways of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI)

Reduction: The pyrazine moiety of the 6-methylpyrrolo[1,2-a]pyrazine core can be selectively reduced. A highly effective method is the asymmetric hydrogenation of the corresponding pyrrolo[1,2-a]pyrazinium salts. acs.org Activation of the substrate, for example with benzyl (B1604629) bromide to form the N-benzyl pyrazinium salt, facilitates the reduction. acs.org Using an iridium catalyst with a chiral ligand, such as (S)-xyl-skewphos, these salts can be hydrogenated to yield chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high enantioselectivity. The proposed mechanism involves a 1,2-hydride addition to form a dihydro intermediate, which then isomerizes to an iminium salt that undergoes a second hydrogenation. acs.org Catalytic hydrogenation over palladium on carbon (Pd/C) is also a viable method for reducing the pyrazine ring. google.com

Oxidation: Oxidation reactions typically target partially saturated derivatives to achieve full aromatization. For instance, dihydropyrrolo[1,2-a]pyrazinone scaffolds can be oxidized to their corresponding aromatic pyrrolopyrazinones. abovchem.com A common and effective oxidizing agent for this purpose is manganese dioxide (MnO₂). abovchem.comorganic-chemistry.org MnO₂ is a mild oxidant that is particularly useful for oxidizing allylic or benzylic-type alcohols and can be used for the dehydrogenation of heterocyclic systems. wikipedia.orgyoutube.com The mechanism of MnO₂ oxidation is complex and believed to occur on the surface of the solid reagent.

Cycloaddition Reactions Involving Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI)

The pyrrolo[1,2-a]pyrazine core can participate in cycloaddition reactions, most notably 1,3-dipolar cycloadditions. Azomethine ylides can be generated from the quaternized pyrrolo[1,2-a]pyrazine salts. These ylides readily react with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or methyl propiolate. acs.org The reaction with DMAD typically yields cycloadducts that can sometimes undergo subsequent oxidation to form fully aromatized polycyclic systems. acs.org

Intramolecular cycloadditions are also possible. For example, a [3+2] cycloaddition involving an azide (B81097) group tethered to the pyrrolidine (B122466) ring of a related scaffold has been used to synthesize novel fused tetrazole systems. rsc.org These reactions provide powerful routes to complex, multi-heterocyclic structures built upon the pyrrolo[1,2-a]pyrazine framework.

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Labeling Studies

Detailed experimental mechanistic studies employing kinetic analysis and isotopic labeling on 6-methylpyrrolo[1,2-a]pyrazine itself are not extensively documented in publicly available literature. Much of the mechanistic understanding is inferred from product analysis, computational studies, and comparison with more thoroughly studied analogous heterocyclic systems. nih.govmdpi.comacs.org

For instance, the proposed mechanism for the iridium-catalyzed asymmetric hydrogenation of pyrazinium salts is based on pathways established for similar substrates like isoquinolines. acs.org Kinetic studies would be invaluable to determine the rate-determining step—whether it is the initial hydride addition or the reduction of the subsequent iminium intermediate. Similarly, deuterium (B1214612) labeling studies could confirm the proposed isomerization pathway from the 1,2-dihydro to the 1,4-dihydro intermediate.

In the case of nucleophilic attack on the 1-trifluoromethyl derivative, isotopic labeling of the nucleophile or specific positions on the heterocyclic ring could clarify the intricate rearrangement and elimination steps that lead to the final carboxamide products. mdpi.com Computational studies have been used to explore the regioselectivity and molecular mechanism of [3+2] cycloaddition reactions in related systems, but these predictions await experimental validation through kinetic and isotopic experiments. mdpi.com

Influence of Substituents on the Reactivity and Selectivity of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) Derivatives

Substituents have a profound impact on the reactivity and regioselectivity of the 6-methylpyrrolo[1,2-a]pyrazine core by altering its electronic properties and steric profile.

The 6-Methyl Group: As an electron-donating group (EDG), the methyl group at the C6 position slightly activates the pyrazine ring towards electrophilic attack and deactivates it towards nucleophilic attack compared to the unsubstituted parent compound. However, this effect is generally modest, and the inherent reactivity of the two rings (pyrrole as nucleophilic, pyrazine as electrophilic) remains the dominant factor.

Substituents on the Pyrrole Ring:

Electron-Withdrawing Groups (EWGs): An EWG, such as a trifluoromethyl or carbonitrile group, at the C1 or C3 position would significantly deactivate the pyrrole ring towards electrophilic substitution. mdpi.comabovchem.com Simultaneously, such a group dramatically enhances the susceptibility of the pyrazine ring to nucleophilic attack by further lowering the energy of the LUMO. The reaction of 1-trifluoromethyl derivatives with nucleophiles is a prime example of this effect. mdpi.com

Electron-Donating Groups (EDGs): An EDG on the pyrrole ring would further enhance its reactivity towards electrophiles, reinforcing the natural predisposition of the scaffold.

Substituents on the Pyrazine Ring:

Electron-Withdrawing Groups (EWGs): Additional EWGs on the pyrazine ring would make it even more electron-deficient and thus more reactive towards nucleophiles.

Electron-Donating Groups (EDGs): The presence of strong EDGs on the pyrazine ring can, in some cases, make it susceptible to electrophilic substitution, although this is generally difficult to achieve. acs.org

Heterocyclic Rearrangements Involving the Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) Scaffold

Detailed mechanistic studies on the heterocyclic rearrangements of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) are not extensively documented in publicly available literature. However, based on the known reactivity of related nitrogen-containing heterocyclic systems, several potential rearrangement pathways can be postulated. These include, but are not limited to, Dimroth-type and Cornforth-type rearrangements.

One area of related research involves the rearrangement of pyrrolo[1,2-d] psu.edunih.govresearchgate.netoxadiazines to pyrrolo[2,1-f] psu.eduresearchgate.netbenthamscience.comtriazin-4(3H)-ones. While not directly involving the 6-methyl-pyrrolo[1,2-a]pyrazine scaffold, these studies on related fused pyrrole systems provide insights into the types of skeletal reorganizations that can occur. For instance, nucleophile-induced rearrangements and regioselective intramolecular cyclizations have been observed, with the regioselectivity being influenced by the nature of the reagents and reaction conditions. psu.edu

Another relevant transformation is the cleavage and cyclization sequence of 1-phenylethynyl substituted tetrahydropyrrolo[1,2-a]pyrazines, which leads to the formation of larger pyrrolo[1,2-d] psu.eduresearchgate.netdiazecine rings. urfu.ru This reaction proceeds through a complex mechanism involving the expansion of the pyrazine ring. While the starting material is a saturated version of the pyrrolo[1,2-a]pyrazine core and is substituted at the 1-position, the study highlights the inherent flexibility of the fused ring system to undergo significant structural changes.

It is important to note that the presence and position of substituents, such as the methyl group at the 6-position in the title compound, can significantly influence the propensity and pathway of any potential rearrangement. The electron-donating nature of the methyl group would likely affect the electron density distribution within the heterocyclic system, potentially directing or inhibiting certain mechanistic pathways.

Further experimental and computational studies are required to elucidate the specific rearrangement reactions that Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) may undergo.

Radical Reactions and Photochemistry of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI)

The investigation into the radical reactions and photochemistry of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) is another area where specific data is sparse. Nevertheless, the general principles of radical chemistry and photochemistry of heterocyclic compounds can provide a framework for understanding potential transformations.

The formation of radical cations of pyrrole derivatives has been studied using Electron Spin Resonance (ESR) spectroscopy. psu.edursc.org These studies indicate that the unpaired electron in the pyrrole radical cation is located primarily in a π-orbital, with significant spin density at the 2- and 5-positions of the pyrrole ring. psu.edu The presence of the fused pyrazine ring and the 6-methyl substituent in the title compound would undoubtedly modulate the electronic structure and reactivity of any corresponding radical species.

Research on a related compound, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), has shown that it possesses free radical scavenging activity. researchgate.netscispace.com This suggests that the pyrrolopyrazine core can participate in radical reactions, likely through hydrogen atom transfer or electron transfer mechanisms to neutralize reactive radical species.

The photochemistry of related aza-heterocycles is often characterized by rearrangements, isomerizations, and reactions with solvent or other molecules upon excitation with ultraviolet or visible light. While no specific photochemical studies on Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) were found, it is plausible that this compound could undergo photo-induced transformations. The nature of these reactions would depend on the wavelength of light used, the solvent, and the presence of other reactants.

To provide a comprehensive understanding of the radical and photochemical reactivity of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI), dedicated studies employing techniques such as ESR spectroscopy, transient absorption spectroscopy, and product analysis from photochemical and radical-initiated reactions are necessary.

Structural Elucidation and Advanced Spectroscopic Methodologies Applied to Pyrrolo 1,2 a Pyrazine, 6 Methyl 9ci

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For Pyrrolo[1,2-a]pyrazine (B1600676), 6-methyl-(9CI), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign the chemical shifts of all protons and carbons, and to establish the connectivity within the molecule.

Two-dimensional NMR techniques are crucial for deciphering the complex spin systems present in heterocyclic structures.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton (¹H-¹H) coupling networks within the molecule. For 6-methyl-pyrrolo[1,2-a]pyrazine, COSY would be instrumental in identifying the protons on the pyrazine (B50134) and pyrrole (B145914) rings and their respective coupling partners. For instance, the protons on the pyrazine ring would show correlations to each other, and similarly for the protons on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates directly bonded carbon-hydrogen pairs. This would allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals. The methyl group at the 6-position would exhibit a characteristic correlation between its proton signal (around 2.1 ppm, by analogy with 6-methyl-2-phenylimidazo[1,2-a]pyrazine) and its carbon signal. tsijournals.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the context of 6-methyl-pyrrolo[1,2-a]pyrazine, NOESY could help to confirm the substitution pattern by showing through-space interactions between the methyl protons and nearby protons on the pyrazine ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for 6-methyl-pyrrolo[1,2-a]pyrazine, based on data for related compounds like 4-methylpyrrolo[1,2-a]pyrazine (B1615515) and 2-methylpyrazine, is presented below. foodb.cacontaminantdb.ca

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1~7.8-8.0~120-125
3~7.5-7.7~110-115
4~8.0-8.2~135-140
6-CH₃~2.1-2.3~20-22
7~6.5-6.7~115-120
8~6.8-7.0~105-110

Note: These are estimated values and would require experimental verification.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. While no specific ssNMR studies on 6-methyl-pyrrolo[1,2-a]pyrazine have been reported, this technique would be highly valuable for investigating potential polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and ssNMR, through techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), can differentiate between them by revealing differences in the local chemical environments of the nuclei. Furthermore, ssNMR could be used to study the conformational aspects of the molecule in the solid state, which might differ from its conformation in solution.

Advanced Mass Spectrometry Techniques for Investigating Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI)

Mass spectrometry (MS) is a cornerstone for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

In an electron ionization (EI) mass spectrum of 6-methyl-pyrrolo[1,2-a]pyrazine, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (C₈H₈N₂ = 132.16 g/mol ). nist.govnist.gov The fragmentation of the parent ion would likely involve characteristic losses of small neutral molecules or radicals. For instance, the loss of a methyl radical (•CH₃) would result in a fragment ion at m/z 117. Another plausible fragmentation pathway could involve the cleavage of the pyrazine ring.

Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C or ¹⁵N), would be invaluable in confirming these fragmentation pathways. By observing the mass shifts in the fragment ions, the atoms involved in each fragmentation step can be definitively identified.

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural confirmation of compounds, especially in complex mixtures or for the analysis of synthetic intermediates and derivatives. In an MS/MS experiment, a specific precursor ion is selected, fragmented, and its product ions are analyzed. This provides a highly specific fragmentation fingerprint for the selected ion.

For the analysis of derivatives of 6-methyl-pyrrolo[1,2-a]pyrazine, such as those that might be formed during synthetic modifications or metabolic studies, MS/MS would be crucial. For example, if a derivative is synthesized, MS/MS can confirm the addition of the new functional group by observing the expected mass shift in the precursor ion and by analyzing the fragmentation pattern to determine the location of the modification. The fragmentation of related pyrrolo[1,2-a]pyrazine-1,4-dione derivatives often involves the loss of CO and other small fragments, providing a basis for comparison. nih.govnist.gov

A hypothetical fragmentation table for 6-methyl-pyrrolo[1,2-a]pyrazine is presented below.

m/z Proposed Fragment Proposed Loss
132[C₈H₈N₂]⁺Molecular Ion
117[C₇H₅N₂]⁺•CH₃
105[C₇H₅N]⁺HCN
78[C₆H₆]⁺N₂

Note: These are hypothetical fragmentation patterns and require experimental verification.

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) and its Complexes

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. To date, no crystal structure of 6-methyl-pyrrolo[1,2-a]pyrazine has been deposited in the Cambridge Structural Database. However, if suitable single crystals could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles, confirming the planar or near-planar nature of the fused ring system.

Furthermore, X-ray crystallography would reveal the supramolecular assembly of the molecules in the crystal lattice, detailing any intermolecular interactions such as π-π stacking or C-H···N hydrogen bonds. The analysis of co-crystals or complexes of 6-methyl-pyrrolo[1,2-a]pyrazine with other molecules would also be possible, providing insights into its potential for forming host-guest systems or for its interactions with biological macromolecules. The study of related heterocyclic systems often reveals complex packing arrangements and specific intermolecular interactions that dictate the physical properties of the material.

Vibrational Spectroscopy (Infrared, Raman) for Conformational Analysis and Intermolecular Interactions in Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI). These methods allow for the identification of functional groups and provide insight into the molecule's conformational landscape and non-covalent interactions. The vibrational modes of the molecule are determined by the collective motions of its atoms, and each mode has a characteristic frequency.

Detailed Research Findings:

C-H Vibrations: Aromatic C-H stretching vibrations from both the pyrrole and pyrazine rings are expected to appear in the 3100-3000 cm⁻¹ region. researchgate.net The aliphatic C-H stretching vibrations of the methyl group will produce characteristic bands in the 2980-2870 cm⁻¹ range.

Ring Stretching Vibrations: The C=C and C=N stretching vibrations within the heterocyclic rings are anticipated to produce a series of complex bands between 1600 cm⁻¹ and 1300 cm⁻¹. These are often sensitive to substitution and conjugation effects. For comparison, FT-IR analysis of related compounds like pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro has been used to confirm the presence of the core structure in natural product isolates. rsc.org

Methyl Group Vibrations: The methyl group at the C6 position will exhibit characteristic deformation modes. The asymmetrical deformation is expected around 1460 cm⁻¹, while the symmetrical deformation (umbrella mode) should appear near 1380 cm⁻¹.

Planar and Out-of-Plane Bending: C-H in-plane and out-of-plane bending vibrations will occur at lower frequencies (typically below 1300 cm⁻¹). These modes are particularly useful for conformational analysis, as their frequencies can be sensitive to the planarity of the ring system and steric interactions.

Conformational and Intermolecular Analysis: The planarity of the bicyclic pyrrolo[1,2-a]pyrazine system is a key conformational feature. Vibrational spectroscopy can detect deviations from planarity that might arise from crystal packing forces or intermolecular interactions, such as hydrogen bonding (if interacting with protic solvents) or π-π stacking in the solid state. Shifts in the vibrational frequencies of the ring modes or C-H bending modes upon aggregation or in different solvents can signify the presence and nature of these interactions. While specific conformational studies on 6-methyl-pyrrolo[1,2-a]pyrazine are not available, analysis of related heterocyclic systems often employs a combination of experimental IR/Raman data and computational (DFT) calculations to assign vibrational modes to specific conformers.

Table 1: Predicted Infrared and Raman Vibrational Frequencies for Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) (Based on data from analogous pyrazine and methyl-substituted heterocyclic compounds)

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IntensityNotes
Aromatic C-H Stretch3100 - 3000Medium-WeakFrom both pyrrole and pyrazine rings.
Aliphatic C-H Stretch2980 - 2870MediumAsymmetric and symmetric stretches of the C6-methyl group.
C=N/C=C Ring Stretch1600 - 1470Strong-MediumMultiple bands expected due to the fused ring system.
CH₃ Asymmetric Deformation~1460MediumCharacteristic of the methyl group.
CH₃ Symmetric Deformation~1380Medium-Weak"Umbrella" mode of the methyl group.
Ring Skeletal Vibrations1400 - 1000Medium-StrongIn-plane bending and ring "breathing" modes.
C-H Out-of-Plane Bend900 - 700StrongSensitive to substitution pattern on the aromatic rings.

Chiroptical Spectroscopies (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) Analogs

The parent Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) is an achiral molecule and therefore does not exhibit chiroptical activity. However, many of its most important and widely studied analogs are chiral, particularly those derived from natural sources. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for the stereochemical characterization of these chiral analogs.

Detailed Research Findings:

A significant class of chiral analogs are the hexahydropyrrolo[1,2-a]pyrazine-1,4-diones, which are diketopiperazines often formed from the condensation of L-proline with another amino acid. ekb.egresearchgate.netnih.govresearchgate.net For instance, the condensation of L-proline and L-leucine yields the chiral natural product Cyclo(L-Pro-L-Leu), chemically named hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione. nist.govscispace.com

Stereochemical Assignment: The absolute configuration of the stereocenters in these molecules dictates the sign and magnitude of their CD and ORD signals. The electronic transitions associated with the amide chromophores (n→π* and π→π) in the diketopiperazine ring are particularly sensitive to the molecule's conformation and chirality. The n→π transition, typically observed around 220 nm, and the more intense π→π* transition below 200 nm, will show Cotton effects (positive or negative peaks in the CD spectrum) whose signs can often be correlated with the absolute stereochemistry of the constituent amino acids using established sector rules for diketopiperazines.

Conformational Insights: The conformation of the six-membered piperazine-dione ring, which can exist in various boat or twist-boat forms, is heavily influenced by the substituents. The chiroptical spectra are highly sensitive to these conformational preferences, allowing for detailed structural analysis in solution.

Although specific CD/ORD data tables for these analogs are not broadly published in general databases, their characterization in specialized literature relies heavily on these techniques to confirm their stereochemical identity, which is crucial for understanding their biological activity.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. nih.govnih.gov The formation of a radical cation or anion of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) would render it paramagnetic and thus amenable to EPR analysis. Such radicals could be generated, for example, by chemical oxidation/reduction or through gamma-ray irradiation at low temperatures. rsc.org

Detailed Research Findings:

While no direct EPR studies on the radical of 6-methyl-pyrrolo[1,2-a]pyrazine have been reported, extensive research on the radical cations of pyrazine and its methyl-substituted derivatives provides a strong basis for predicting its spectral characteristics. rsc.org When an unpaired electron is introduced into the molecule, it delocalizes across the π-system and interacts with magnetic nuclei (those with a nuclear spin, I ≠ 0), such as ¹⁴N (I=1) and ¹H (I=1/2). This interaction, known as hyperfine coupling, splits the EPR signal into multiple lines, creating a characteristic pattern that acts as a fingerprint for the radical's structure.

Nature of the Radical: For pyrazine radical cations, the singly occupied molecular orbital (SOMO) can be either of σ-type (localized primarily on the nitrogen lone pairs) or π-type, depending on the substitution. Studies show that for mono- and di-methyl pyrazines, a σ-radical is formed, characterized by large hyperfine coupling to the two ¹⁴N nuclei. rsc.org Given the structure of 6-methyl-pyrrolo[1,2-a]pyrazine, its radical cation would likely be a π-radical, with the unpaired electron delocalized over the entire aromatic system.

Hyperfine Coupling: The EPR spectrum would be dominated by hyperfine couplings to the two nitrogen atoms (N5 and N8). The coupling to the N5 atom is expected to be larger than that to the N8 atom in the pyrrole ring. Further splitting would arise from the protons. The three equivalent protons of the C6-methyl group would split the signal into a 1:3:3:1 quartet. The remaining protons on the bicyclic ring would each contribute further doublet splittings. The resulting spectrum would be complex, but its analysis via simulation would yield the hyperfine coupling constants (hfcs), which are directly proportional to the spin density at each nucleus.

Table 2: Predicted EPR Hyperfine Coupling Constants (hfc) for the Radical Cation of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) (Predicted values based on data for pyrazine and methyl-substituted pyrazine radical cations) rsc.orguoc.gr

NucleusSpin (I)Predicted hfc Range (Gauss)Expected Splitting Pattern
N517.0 - 9.0Triplet (1:1:1)
N811.0 - 3.0Triplet (1:1:1)
H (C6-CH₃)1/23.0 - 5.0Quartet (1:3:3:1)
H1, H2, H3, H4, H71/20.5 - 4.0Doublets

Computational and Theoretical Studies on Pyrrolo 1,2 a Pyrazine, 6 Methyl 9ci

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of the system.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. While specific DFT studies on Pyrrolo[1,2-a]pyrazine (B1600676), 6-methyl-(9CI) are not extensively documented in publicly available literature, the principles of DFT can be applied to understand its electronic structure and reactivity.

DFT calculations for the Pyrrolo[1,2-a]pyrazine scaffold would typically involve geometry optimization to find the most stable arrangement of atoms. The presence of the methyl group at the 6-position in Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) would introduce electronic and steric effects. The electron-donating nature of the methyl group would be expected to increase the electron density in the pyrazine (B50134) ring, potentially influencing its reactivity towards electrophiles.

Key parameters derived from DFT calculations that are crucial for understanding reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI), the methyl group would likely raise the HOMO energy, potentially narrowing the HOMO-LUMO gap compared to the unsubstituted parent compound.

DFT can also be used to calculate the molecular electrostatic potential (MEP), which illustrates the charge distribution and is useful for predicting sites for nucleophilic and electrophilic attack. In the case of the Pyrrolo[1,2-a]pyrazine system, the nitrogen atoms are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack or protonation.

In broader studies of pyrazine derivatives, DFT has been employed to investigate the relationship between electronic properties and various functionalities. science.gov For instance, DFT calculations have been used to study the electronic absorption spectra and nonlinear optical properties of substituted pyrazines. science.gov These studies demonstrate the utility of DFT in predicting how different substituent groups can tune the electronic and optical properties of the pyrazine core. science.gov

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, albeit at a higher computational cost than DFT.

A notable study on the parent Pyrrolo[1,2-a]pyrazine system employed ab initio calculations to investigate its structure and chemistry. acs.orgsci-hub.senih.gov These calculations provided valuable insights into the geometry and electronic nature of the heterocyclic system. acs.orgsci-hub.senih.gov The study reported optimized geometries, including bond lengths and angles, which are fundamental for understanding the molecule's shape and stability. sci-hub.se

For the 6-methyl derivative, ab initio calculations would be expected to show a slight distortion in the planarity of the ring system due to the steric bulk of the methyl group. The bond lengths and angles within the pyrazine ring would also be subtly altered by the electronic effects of the methyl substituent.

The following table illustrates the type of data that can be obtained from ab initio calculations, based on the study of the parent Pyrrolo[1,2-a]pyrazine.

ParameterCalculated Value (for parent compound)Expected Influence of 6-methyl group
C-N bond lengths in pyrazine ringVaries depending on positionMinor elongation or shortening due to electronic effects
C-C bond lengths in pyrrole (B145914) ringConsistent with aromatic characterMinimal change
Dihedral anglesNear planarSlight deviation from planarity
Total energyCalculated valueLowered due to stabilizing effect of methyl group
Dipole momentCalculated valueAltered due to the inductive effect of the methyl group

Note: The specific values for Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) are not available in the cited literature and would require dedicated computational studies.

Ab initio calculations also provide information on the protonation of the Pyrrolo[1,2-a]pyrazine system. Studies have shown that for related azaindolizines, protonation typically occurs at the sp2 hybridized nitrogen atom in the six-membered ring. arkat-usa.org For Pyrrolo[1,2-a]pyrazine, calculations have confirmed that protonation occurs at the non-bridgehead nitrogen atom. sci-hub.se

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While the Pyrrolo[1,2-a]pyrazine ring system is relatively rigid, MD simulations can be employed to understand its conformational flexibility, particularly of substituents, and how it interacts with its environment, such as solvent molecules.

For Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI), MD simulations could explore the rotational barrier of the methyl group and its preferred orientation. More importantly, MD simulations are crucial for understanding the effects of solvents on the molecule's structure and properties. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can observe how the solvent organizes around the solute and how this affects its conformation and dynamics.

In the context of drug design and materials science, MD simulations are often used to study the interaction of a ligand with a biological target or a material's surface. For instance, MD simulations have been used to investigate the binding mode of pyrrolo-fused heterocycles to biological targets like tubulin. nih.gov Such studies reveal the stability of predicted binding poses and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

In Silico Modeling of Reaction Pathways and Transition States for Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) Transformations

In silico modeling of reaction pathways involves using computational methods to map out the energy landscape of a chemical reaction. This includes identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of a reaction.

For Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI), such modeling could be applied to various transformations, including electrophilic substitution, cycloaddition reactions, or metabolic transformations. For example, computational studies on the 1,3-dipolar cycloaddition of azomethine ylides derived from the Pyrrolo[1,2-a]pyrazine system have been reported. acs.orgsci-hub.senih.gov These studies help to elucidate the mechanism and stereoselectivity of such reactions.

Computational modeling can also be used to understand the regioselectivity of reactions. For instance, in the formylation of pyrrolo[1,2-a]pyrazines, computational methods can help predict which position on the ring is most likely to be attacked by the electrophile.

The table below outlines the key components of an in silico reaction pathway study.

ComponentDescriptionInformation Gained
Reactant GeometryOptimized structure of the starting materialInitial energy and structural parameters
Product GeometryOptimized structure of the final productFinal energy and structural parameters
Transition State GeometryStructure at the highest point on the reaction coordinateActivation energy and mechanism
IntermediatesStable species formed during the reactionReaction mechanism complexity
Reaction CoordinateThe pathway of minimum energy connecting reactants and productsDetailed step-by-step mechanism

Prediction of Spectroscopic Parameters of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) through Computational Methods

Computational methods are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. The presence of the methyl group at the 6-position would have a predictable effect on the chemical shifts of the neighboring protons and carbons.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to predict the IR spectrum. This is useful for identifying characteristic functional groups and vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. researchgate.net These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π*). The methyl group in Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) would be expected to cause a slight red shift (bathochromic shift) in the absorption spectrum compared to the parent compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies Applied to Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) Derivatives (Focused on theoretical prediction of chemical or material properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical/chemical properties, respectively. These models are built using calculated molecular descriptors.

The process of developing a QSPR model involves:

Dataset selection: A set of Pyrrolo[1,2-a]pyrazine derivatives with known experimental property data is chosen.

Descriptor calculation: For each molecule, a large number of molecular descriptors are calculated. These can be constitutional, topological, geometrical, or quantum-chemical descriptors.

Model building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation relating the descriptors to the property of interest.

Model validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For example, a hypothetical QSPR study on the solubility of Pyrrolo[1,2-a]pyrazine derivatives might find that descriptors related to polarity (e.g., dipole moment) and size (e.g., molecular weight or surface area) are the most important. The resulting equation could then be used to predict the solubility of new, unsynthesized derivatives, including Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI).

QSAR studies on related heterocyclic systems have demonstrated the utility of this approach in understanding how structural modifications influence biological activity. nih.gov For instance, QSAR models for pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as kinase inhibitors have been developed to guide the design of more potent compounds. nih.gov

Topological and Aromaticity Analyses of the Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) Ring System

Detailed Research Findings

While specific, in-depth computational studies focusing exclusively on the topological and aromaticity properties of 6-methyl-pyrrolo[1,2-a]pyrazine are not extensively documented in publicly available literature, the analysis can be inferred from studies on the parent pyrrolo[1,2-a]pyrazine scaffold and its isomers, such as indolizine. These studies allow for a robust theoretical projection of the expected findings for the 6-methyl derivative.

Aromaticity Indices:

To quantify the degree of aromaticity, several computational indices are commonly employed. These include the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond length analysis, and Nucleus-Independent Chemical Shift (NICS), which is a magnetic criterion of aromaticity.

HOMA (Harmonic Oscillator Model of Aromaticity): This index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic reference. A value of 1 indicates a fully aromatic system, while values close to 0 suggest a non-aromatic system. For a fused bicyclic system like pyrrolo[1,2-a]pyrazine, HOMA values can be calculated for each ring individually to assess local aromaticity. Based on analyses of related heterocyclic systems, the five-membered pyrrole ring is expected to exhibit a higher HOMA value compared to the six-membered pyrazine ring, indicating a greater degree of aromatic character.

NICS (Nucleus-Independent Chemical Shift): NICS values are calculated at specific points in space (e.g., at the ring center, NICS(0), and 1 Å above the ring center, NICS(1)) to probe the induced magnetic field associated with electron delocalization. Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). For the pyrrolo[1,2-a]pyrazine system, it is anticipated that both rings would exhibit negative NICS values, confirming the aromatic nature of the bicyclic core. The magnitude of these values would help in comparing the relative aromaticity of the two rings.

The table below presents hypothetical, yet theoretically grounded, aromaticity indices for the individual rings of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI), based on trends observed in similar N-fused heterocyclic systems.

Ring SystemHOMANICS(0) (ppm)NICS(1) (ppm)
Five-membered (Pyrrole) Ring ~0.85 - 0.95~(-10 to -14)~(-8 to -12)
Six-membered (Pyrazine) Ring ~0.60 - 0.75~(-5 to -8)~(-4 to -7)

Table 1: Projected Aromaticity Indices for the Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) Core.

Topological Analysis (QTAIM):

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density (ρ) to characterize chemical bonding. chemrxiv.orgacs.org This analysis identifies critical points in the electron density, such as bond critical points (BCPs), which reveal the nature of interatomic interactions.

For the Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) system, a QTAIM analysis would be expected to confirm the presence of BCPs along the paths connecting all covalently bonded atoms in the bicyclic framework. Key parameters calculated at the BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide insight into the nature of the bonds.

Electron Density (ρ(r)) at BCP: Higher values are characteristic of covalent bonds with significant π-character.

Laplacian of Electron Density (∇²ρ(r)): Negative values typically indicate shared-shell (covalent) interactions, while positive values are associated with closed-shell (ionic, van der Waals) interactions.

Ellipticity (ε): This parameter measures the deviation of the electron density from cylindrical symmetry around the bond axis. Higher ellipticity values in cyclic systems are often correlated with greater π-character and delocalization.

The table below summarizes the expected QTAIM parameters for representative bonds in the bicyclic system.

BondExpected ρ(r) (a.u.)Expected ∇²ρ(r) (a.u.)Expected Ellipticity (ε)
C-C (Pyrrole ring) HighNegativeHigh
C-N (Pyrrole ring) HighNegativeModerate
C-C (Bridgehead) ModerateNegativeModerate
C-N (Pyrazine ring) Moderate-HighNegativeModerate-High
C-C (Pyrazine ring) ModerateNegativeModerate

Table 2: Projected QTAIM Parameters for Selected Bonds in Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI).

Exploration of Pyrrolo 1,2 a Pyrazine, 6 Methyl 9ci in Non Clinical Research Applications

Pyrrolo[1,2-a]pyrazine (B1600676), 6-methyl-(9CI) as a Ligand in Coordination Chemistry and Catalysis

The unique structural features of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI), characterized by a fused bicyclic system containing nitrogen atoms, make it a compelling ligand for the formation of coordination complexes with various metal ions. The nitrogen atoms in the pyrazine (B50134) and pyrrole (B145914) rings can act as donor sites, enabling the formation of stable metal complexes.

Design and Synthesis of Metal Complexes with Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI)

The synthesis of metal complexes involving pyrazine derivatives typically involves the reaction of a metal salt with the pyrazine-based ligand in a suitable solvent. While specific studies on the 6-methyl derivative are limited, the general approach to synthesizing coordination compounds with similar pyrazine derivatives involves straightforward chelation reactions. For instance, new coordination compounds of Mn(II), Fe(III), Co(II), and Ni(II) have been synthesized with the biologically active ligand N′-benzylidenepyrazine-2-carbohydrazonamide. nih.gov These syntheses are often characterized using techniques such as elemental analysis, thermogravimetric analysis, infrared spectroscopy (FTIR), and flame-atomic absorption spectrometry. nih.gov

In the coordination of pyrazine derivatives, the nitrogen atoms of the pyrazine ring are typically involved in bonding with the metal ion. nih.gov Spectroscopic analysis, such as FTIR, can confirm the coordination by observing shifts in the vibrational frequencies of the C=N and C=C bonds within the pyrazine ring upon complex formation. nih.gov For example, in some pyrazine-metal complexes, these bands shift to higher wavenumber regions, confirming the involvement of the nitrogen atom in bonding with the metal ions. nih.gov

Table 1: Spectroscopic Data for a Representative Pyrazine Derivative Ligand and its Metal Complexes

Compound ν(C=N) (cm⁻¹) ν(C=C) (cm⁻¹)
Pure Ligand (N′-benzylidenepyrazine-2-carbohydrazonamide) 1625–1600 1474–1426
Mn(II) Complex 1670–1625 1486–1450
Fe(III) Complex 1670–1625 1486–1450
Co(II) Complex 1670–1625 1486–1450
Ni(II) Complex 1670–1625 1486–1450

Source: Adapted from research on pyrazine derivative coordination compounds. nih.gov

Catalytic Activity of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI)-Metal Complexes in Organic Transformations

Metal complexes derived from nitrogen-containing heterocyclic ligands, including pyrazine derivatives, are known to exhibit catalytic activity in various organic transformations. While direct research on the catalytic applications of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) complexes is not extensively documented, the broader class of pyrazine-based metal complexes has shown promise. For instance, transition metal complexes with Schiff base ligands derived from pyrazine have been investigated for their catalytic potential. These complexes can be effective in oxidation reactions.

The catalytic efficiency of such complexes is influenced by the nature of the metal ion, the coordination geometry, and the electronic properties of the ligand. The pyrrolopyrazine framework can be systematically modified to tune these properties and optimize catalytic performance for specific organic reactions.

Luminescent Properties of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) Metal Complexes

The luminescent properties of metal complexes are of significant interest for applications in sensing, imaging, and light-emitting devices. Coordination polymers based on d¹⁰ metal ions, such as Zn(II) and Cd(II), with nitrogen-containing heterocyclic ligands are known to exhibit strong photoluminescence. mdpi.com The emission in these complexes often originates from ligand-centered π-π* electronic transitions. mdpi.com

Role of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) in Materials Science Research

The unique electronic and structural characteristics of pyrrolopyrazine derivatives make them attractive building blocks for the development of advanced functional materials.

Integration of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) into Advanced Functional Materials (e.g., polymers, semiconductors)

Nitrogen-containing heterocycles are widely utilized in the design of organic materials for various applications. researchgate.net The pyrrolopyrazine scaffold can be incorporated into polymeric structures or used as a core for small molecule semiconductors. The presence of nitrogen atoms can influence the electronic properties, intermolecular interactions, and self-assembly behavior of the resulting materials.

The synthesis of functional polymers can be achieved by incorporating the pyrrolopyrazine unit into the polymer backbone or as a pendant group. These materials could find applications in areas such as organic electronics, sensors, and catalysis.

Optoelectronic Properties of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) Derivatives for Material Applications

Pyrazine and its derivatives are recognized as effective electron-accepting units in the design of organic optoelectronic materials. mdpi.com Their electron-deficient nature makes them suitable for use in donor-acceptor (D-A) type architectures, which are common in materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Pyrazine has a higher electron affinity than pyridine, making it a more suitable acceptor. mdpi.com

The optoelectronic properties of materials incorporating pyrrolopyrazine derivatives can be tuned by modifying the molecular structure. For instance, attaching different donor groups to the pyrrolopyrazine acceptor core can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's absorption and emission characteristics.

Table 2: Calculated Energy Levels for Representative Donor-Acceptor Compounds Containing Pyrazine Derivatives

Compound HOMO (eV) LUMO (eV) Band Gap (eV)
BPC-2DPx -5.46 -2.31 3.15
BPC-3DPx -5.42 -2.32 3.10
BPC-2DPP -5.51 -2.43 3.08
BPC-3DPP -5.46 -2.44 3.02

Source: Adapted from density functional theory (DFT) calculations on pyrazine-based D-A-D compounds. mdpi.com

This data illustrates how the substitution pattern on the donor unit and the specific pyrazine-based acceptor can modulate the electronic properties of the molecule, which is a key principle in the design of new optoelectronic materials.

Self-Assembly of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) Architectures

The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of nanoscience and materials science. While direct studies on the self-assembly of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) are not extensively documented, research on closely related and more complex derivatives provides significant insights into the potential self-assembling properties of this class of compounds.

A notable example is the solvent moisture-controlled self-assembly of fused benzoimidazopyrrolopyrazines, specifically 6-methylbenzo uconn.edumdpi.comimidazo[1,2-a]pyrrolo[2,1-c]pyrazine. This research demonstrates that the formation of different fused heterocyclic assemblies can be directed by controlling a single reaction parameter: the water content of the medium nih.gov. This level of control over the self-assembly process is crucial for the rational design of complex molecular architectures. The study highlights that from two primary building blocks, N-allenylpyrrole-2-carbaldehyde and o-phenylenediamine, two distinct families of fused heterocyclic compounds can be synthesized nih.gov. This indicates that the pyrrolopyrazine core, even when part of a larger, more intricate structure, can play a pivotal role in directing the formation of specific isomers and architectures.

The ability to control the self-assembly process through simple environmental changes like solvent composition suggests that Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) and its derivatives could be valuable components in the development of smart materials and dynamic molecular systems. The specific arrangement of nitrogen atoms within the pyrazine ring can facilitate intermolecular interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the self-assembly process.

Table 1: Factors Influencing Self-Assembly of Pyrrolopyrazine Derivatives

FactorDescriptionPotential Impact on Self-Assembly
Solvent Polarity The polarity of the solvent can influence the strength of non-covalent interactions between molecules.Can dictate the formation of different supramolecular structures.
Water Content As demonstrated with a related derivative, the presence of water can direct the synthesis towards specific isomers. nih.govAllows for fine-tuning of the self-assembly pathway.
Substituents The nature and position of substituents on the pyrrolopyrazine core can alter steric and electronic properties.Can be used to program the desired assembly and functionality of the final architecture.
Temperature Temperature can affect the kinetics and thermodynamics of the self-assembly process.Can be used to control the rate of assembly and the stability of the resulting structures.

Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) as a Scaffold for Chemical Biology Tool Development (In Vitro Mechanistic Studies Only)

The rigid, heterocyclic structure of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) makes it an excellent scaffold for the development of chemical probes and tools to investigate biological processes at the molecular and cellular level. Its synthetic tractability allows for the introduction of various functional groups, enabling the fine-tuning of its properties for specific in vitro applications.

Exploration of Molecular Interactions of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) with Biomolecules In Vitro (e.g., protein binding mechanisms, enzyme inhibition mechanisms)

The pyrazine ring within the pyrrolopyrazine scaffold is a key determinant of its molecular interactions with biomolecules. A systematic analysis of pyrazine-based ligands co-crystallized in protein targets reveals that the most frequent interaction is a hydrogen bond to a pyrazine nitrogen atom, which acts as a hydrogen bond acceptor nih.gov. Additionally, weak hydrogen bonds with pyrazine hydrogen atoms as donors, π-interactions, and coordination to metal ions are also observed nih.gov. These varied interaction modes allow pyrazine-containing molecules to bind to a wide range of protein targets.

For instance, studies on phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives as antagonists for the metabotropic glutamate receptor 5 (mGluR5) have utilized 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods to elucidate the key structural features for activity asianpubs.org. These computational models have highlighted the importance of specific substitutions on the pyrrolopyrazine core for enhancing binding affinity. The analysis of CoMFA and CoMSIA contour maps from these studies suggests that: asianpubs.org

Electropositive groups on certain parts of the molecule are beneficial for activity.

The presence of hydrogen bond acceptors can lead to higher activity.

Bulky substituents in specific positions may be detrimental to binding.

Hydrophilic groups can improve biological activity.

These findings, while not specific to the 6-methyl derivative, provide a framework for understanding how the pyrrolopyrazine scaffold can be modified to achieve potent and selective interactions with protein targets. This knowledge is instrumental in the design of chemical probes for studying enzyme mechanisms and protein-protein interactions in vitro.

Probing Cellular Pathways with Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) Analogs in In Vitro Cell-Based Assays (Excluding any clinical or therapeutic implications)

Analogs of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) have been synthesized and utilized in various in vitro cell-based assays to investigate their effects on cellular processes. These studies are fundamental to understanding the mechanism of action of this class of compounds and for identifying their potential as tools to probe cellular signaling pathways.

One area of investigation has been the evaluation of novel pyrrolo[1,2-a]pyrazine derivatives for their effects on the viability of cancer cell lines. For example, a library of pyrrolo[1,2-a]pyrazine compounds with diverse substitution patterns was screened for its ability to inhibit the viability of human lymphoma U937 cells nih.gov. This study found that a derivative with a 2,4-dimethoxyphenyl group was a potent inhibitor of U937 cell survival nih.gov. Further mechanistic studies suggested that its action could be associated with the FTase-p38 signaling axis, demonstrating the utility of these analogs in dissecting specific cellular pathways nih.gov.

In another study, tricyclic pyrrolopyrazines, specifically 6H-pyrrolo[2,3-e] uconn.edunih.govnih.govtriazolo[4,3-a]pyrazines, were investigated as inhibitors of Janus kinase 1 (Jak1) nih.gov. Through systematic chemical modifications, analogs with improved selectivity for Jak1 over Jak2 were developed nih.gov. These selective inhibitors are invaluable tools for studying the specific roles of Jak1 in cellular signaling cascades in vitro.

Furthermore, new pyrrolo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their cytotoxic effects on various human adenocarcinoma cell lines, including colon (LoVo), ovary (SK-OV-3), and breast (MCF-7) cancer cells mdpi.com. The results from these in vitro assays demonstrated dose- and time-dependent cytotoxic activity for several compounds, with some showing notable activity against colon cancer cells mdpi.com.

Table 2: In Vitro Cellular Activities of Pyrrolopyrazine Analogs

Pyrrolopyrazine AnalogCell Line(s)In Vitro ActivityCellular Pathway ProbedReference
Pyrrolo[1,2-a]pyrazine with 2,4-dimethoxyphenyl groupHuman lymphoma U937Inhibition of cell viabilityFTase-p38 signaling axis nih.gov
1-Cyclohexyl-6H-pyrrolo[2,3-e] uconn.edunih.govnih.govtriazolo[4,3-a]pyrazineNot specifiedJak1 kinase inhibitionJanus kinase signaling nih.gov
Pyrrolo[1,2-b]pyridazine derivativesLoVo, SK-OV-3, MCF-7CytotoxicityGeneral cell viability/cytotoxicity mdpi.com

These examples underscore the value of the pyrrolopyrazine scaffold in generating diverse chemical libraries for probing a variety of cellular functions in vitro, without any direct clinical or therapeutic implications. The ability to systematically modify the core structure allows researchers to develop tailored molecular tools to investigate and modulate specific biological pathways.

Future Research Directions and Unanswered Questions in Pyrrolo 1,2 a Pyrazine, 6 Methyl 9ci Chemistry

Emerging Synthetic Methodologies for Complex Pyrrolo[1,2-a]pyrazine (B1600676), 6-methyl-(9CI) Architectures

While numerous synthetic routes to the general pyrrolo[1,2-a]pyrazine scaffold exist, including cyclization, ring annulation, and cycloaddition, the development of methodologies tailored for complex derivatives of 6-methyl-pyrrolo[1,2-a]pyrazine remains a significant area for future research. researchgate.net A primary unanswered question is how existing advanced synthetic strategies can be adapted for the regioselective and efficient construction of architectures featuring the 6-methyl core.

Future work should focus on applying and optimizing emerging synthetic strategies, which have shown promise for other N-fused heterocycles. nih.gov Key areas for exploration include:

Multicomponent Reactions (MCRs): These reactions, which form complex molecules in a single step, offer an atom-economical and efficient route. researchgate.netresearchgate.net Developing MCRs that incorporate a 6-methyl substituted precursor could rapidly generate libraries of novel compounds for screening. nih.gov

Palladium-Catalyzed Reactions: Pd-catalyzed direct C-H arylation and intermolecular cyclization have been used to decorate the pyrrolo[1,2-a]pyrazine core. nih.govscientific.netmdpi.com A future direction is to investigate the influence of the 6-methyl group on the reactivity and selectivity of these transformations.

Metal-Free Cascade Reactions: Recent developments in metal-free cascade strategies, such as those involving Schiff base formation and Pictet-Spengler type reactions, offer a sustainable approach. benthamdirect.com Adapting these for the synthesis of 6-methyl-pyrrolo[1,2-a]pyrazine would be an important step towards greener chemical processes. benthamdirect.com

Table 1: Comparison of Emerging Synthetic Methodologies for Pyrrolo[1,2-a]pyrazine Scaffolds An interactive data table based on the data in the text.

Methodology Core Principle Potential Advantages for 6-methyl derivative Key Research Question References
Multicomponent Reactions (MCRs) Combination of three or more reactants in a one-pot reaction to form a single product. Rapid library generation, high atom economy, structural diversity. Can precursors containing the 6-methyl group be efficiently incorporated into known MCR pathways? researchgate.netresearchgate.netnih.gov
Pd-Catalyzed C-H Activation Direct functionalization of C-H bonds, often at specific positions, using a palladium catalyst. Precise decoration of the core structure, potential for late-stage functionalization. How does the 6-methyl group direct or influence the regioselectivity of C-H activation on the heterocyclic core? nih.govscientific.netmdpi.com
Metal-Free Cascade Reactions A sequence of intramolecular reactions initiated by a single activation event without a metal catalyst. Sustainable, cost-effective, avoids metal contamination in final products. Can a robust, high-yield metal-free cascade be designed for the de novo synthesis of the 6-methyl core? benthamdirect.com

Advanced Mechanistic Studies on Challenging Transformations of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI)

A significant gap in the literature is the detailed mechanistic understanding of reactions involving the pyrrolo[1,2-a]pyrazine scaffold; this is even more pronounced for specific derivatives like the 6-methyl variant. researchgate.netresearchgate.net While transformations such as electrophilic substitution and 1,3-dipolar cycloadditions have been reported for the parent system, the electronic and steric effects of the 6-methyl group on reaction pathways, transition states, and product distributions are largely uninvestigated. nih.gov

Future research should employ a combination of experimental and computational techniques to address these unanswered questions.

Kinetic Analysis: Detailed kinetic studies of key transformations, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling, would provide empirical data on reaction rates and orders, offering insight into the role of the methyl group.

Computational Chemistry: Density Functional Theory (DFT) and other ab initio calculations can be used to model reaction intermediates and transition states. nih.gov This would allow for a theoretical exploration of how the 6-methyl group influences the energy landscape of a reaction, potentially predicting reactivity and selectivity.

Isotope Labeling Studies: Experiments using isotopically labeled starting materials can trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

A key challenge to investigate is the site-selectivity in reactions like halogenation or acylation. Understanding how the activating, ortho-, para-directing methyl group competes with the inherent electronic properties of the fused ring system is a fundamental question that needs to be answered.

Innovative Applications of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) in Novel Scientific Fields

The broader class of pyrrolo[1,2-a]pyrazines has demonstrated significant biological activity, finding use as kinase inhibitors, anticancer agents, and antimicrobials. researchgate.netnih.govnih.govnih.gov Additionally, their unique photophysical properties have led to applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.gov However, the specific contributions and potential advantages of the 6-methyl derivative in these fields are unknown.

A major future research direction is the systematic synthesis and evaluation of 6-methyl-pyrrolo[1,2-a]pyrazine derivatives in various scientific domains.

Medicinal Chemistry: The 6-methyl group could serve as a critical component for optimizing potency, selectivity, or pharmacokinetic properties. For instance, in the context of kinase inhibitors, the methyl group might occupy a specific hydrophobic pocket in the enzyme's active site. nih.govnih.gov A key unanswered question is whether 6-methyl analogues of known bioactive pyrrolo[1,2-a]pyrazines exhibit superior properties.

Materials Science: The electron-donating nature of the methyl group can tune the electronic energy levels (HOMO/LUMO) of the π-conjugated system. This could be exploited to develop new blue-emissive materials for OLEDs or novel organic semiconductors. benthamdirect.comnih.gov

Chemical Biology: The scaffold could be developed into chemical probes to study biological systems. For example, a fluorescent 6-methyl-pyrrolo[1,2-a]pyrazine derivative could be used for bioimaging applications. nih.gov

Table 2: Potential Innovative Applications for 6-methyl-pyrrolo[1,2-a]pyrazine Derivatives An interactive data table based on the data in the text.

Field of Application Rationale for Investigation Key Unanswered Question References
Oncology The parent scaffold is found in BET bromodomain inhibitors and other anticancer agents. How does the 6-methyl group affect cytotoxicity and selectivity against cancer cell lines like PC-3 and MCF-7? nih.govnih.gov
Infectious Diseases Pyrrolopyrazine derivatives exhibit antifungal and antiviral activities. Does the 6-methyl derivative show enhanced activity against pathogens like Candida albicans or specific viruses? researchgate.netekb.egrsc.org
Neurodegenerative Disease Some nitrogen-fused heterocycles act as kinase inhibitors implicated in neurological disorders. Can 6-methyl-pyrrolo[1,2-a]pyrazine derivatives be designed as selective inhibitors for targets like ERK5? nih.gov

Interdisciplinary Research Opportunities Involving Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI)

The structural rigidity and synthetic tractability of the pyrrolo[1,2-a]pyrazine core make it an ideal candidate for interdisciplinary research. Future opportunities lie at the intersection of organic synthesis, computational chemistry, chemical biology, and materials science.

A significant opportunity exists in the field of supramolecular chemistry . The planar, aromatic nature of the 6-methyl-pyrrolo[1,2-a]pyrazine core makes it a candidate for studies involving π-π stacking interactions. The methyl group could be used to fine-tune these interactions, potentially leading to the development of novel self-assembling systems, liquid crystals, or host-guest complexes.

In chemical biology , the 6-methyl-pyrrolo[1,2-a]pyrazine scaffold could be used as a starting point for creating fragment-based libraries for drug discovery. nih.gov The unanswered question is whether this specific fragment demonstrates favorable binding properties to protein families of therapeutic interest, such as kinases or bromodomains. nih.govnih.gov

The Role of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) in Sustainable Chemical Processes

The principles of green chemistry are increasingly integral to modern synthetic planning. A key future direction is the development of sustainable and environmentally benign synthetic routes to 6-methyl-pyrrolo[1,2-a]pyrazine and its derivatives.

Research should focus on:

Atom Economy: Prioritizing synthetic methods like MCRs and cascade reactions that incorporate most or all of the atoms from the starting materials into the final product. researchgate.netbenthamdirect.com

Catalysis: Shifting from stoichiometric reagents to catalytic alternatives, with a preference for earth-abundant metal catalysts or metal-free organocatalysts. benthamdirect.comnih.gov

Renewable Feedstocks: Investigating whether precursors for the synthesis of 6-methyl-pyrrolo[1,2-a]pyrazine can be derived from biorenewable sources. While many pyrazines are found in nature, often through fermentation or Maillard reactions, creating specific substituted isomers like the 6-methyl variant from these sources is a significant challenge. mdpi.com

A major unanswered question is whether a fully sustainable, scalable synthesis of 6-methyl-pyrrolo[1,2-a]pyrazine can be achieved, minimizing waste and avoiding hazardous solvents and reagents.

Advanced Analytical Techniques for Real-time Monitoring of Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) Reactions

To advance mechanistic understanding (as discussed in 7.2) and optimize synthetic protocols (7.1 and 7.5), the application of advanced analytical techniques for real-time reaction monitoring is crucial. Currently, most synthetic procedures rely on traditional offline analysis (e.g., TLC, GC-MS after workup).

Future research should integrate Process Analytical Technology (PAT) to gain deeper insight into the kinetics, intermediates, and potential side-reactions in the synthesis and transformation of 6-methyl-pyrrolo[1,2-a]pyrazine. Key techniques to explore include:

In-situ Spectroscopy: Using probes for FT-IR, Raman, or NMR spectroscopy directly in the reaction vessel to monitor the concentration of reactants, intermediates, and products as the reaction progresses.

Flow Chemistry: Performing reactions in continuous flow reactors allows for precise control over reaction parameters (temperature, pressure, time) and enables the integration of in-line analytical tools for immediate feedback and optimization.

Calorimetry: Reaction calorimetry can provide real-time data on the heat flow of a reaction, which is critical for understanding reaction kinetics and ensuring process safety, especially during scale-up.

The central unanswered question is how the data from these real-time techniques can be used to build robust kinetic models for reactions involving 6-methyl-pyrrolo[1,2-a]pyrazine, leading to more efficient, higher-yielding, and safer chemical processes.

Table 3: Mentioned Chemical Compounds

Compound Name IUPAC Name Other Names
Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI) 6-methylpyrrolo[1,2-a]pyrazine -
Pyrrolo[1,2-a]pyrazine pyrrolo[1,2-a]pyrazine 7-Azaindolizine
(3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide 3h
1-bromo-4-phenylpyrrolo[1,2-a]quinoxaline 1-bromo-4-phenylpyrrolo[1,2-a]quinoxaline 7
4-chloropyrrolo[1,2-a]quinoxaline 4-chloropyrrolo[1,2-a]quinoxaline 5a
4-phenylpyrrolo[1,2-a]quinoxaline 4-phenylpyrrolo[1,2-a]quinoxaline 6
8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one 8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one 47
ABBV-075 N-(4-((2-(1H-indol-5-yl)ethyl)amino)-5-methylthieno[2,3-d]pyrimidin-6-yl)acetamide -
Ethyl pyruvate Ethyl 2-oxopropanoate -

Q & A

What synthetic strategies are most effective for introducing halogen substituents (e.g., bromine) to the pyrrolo[1,2-a]pyrazine core, and how can regioselectivity be controlled?

Basic Question
Halogenation of pyrrolo[1,2-a]pyrazines is typically achieved using N-bromosuccinimide (NBS) under controlled stoichiometry. For 6-methyl derivatives, bromination occurs preferentially at the C7 position with 1.0 equivalent of NBS, yielding mono-brominated products (e.g., 6-methyl-7-bromo-pyrrolo[1,2-a]pyrazine) in high yields . Doubling the NBS equivalents enables di-bromination (C6 and C7), though steric and electronic factors of substituents influence regioselectivity.

Advanced Question
Regioselectivity challenges arise when synthesizing 4,6-disubstituted derivatives. For example, Vilsmeier-Haack formylation of alkyl 3-(pyrrol-2-yl)acrylates followed by cyclization with ammonium acetate often produces mixtures due to competing reaction pathways. Optimization requires precise control of reaction conditions (e.g., solvent, temperature) and purification techniques like chromatography to isolate desired regioisomers .

How can Pd-catalyzed cross-coupling reactions diversify the pyrrolo[1,2-a]pyrazine scaffold for structure-activity relationship (SAR) studies?

Basic Question
Direct C6 arylation via Pd catalysis (e.g., Pd(OAc)₂, PPh₃, Cs₂CO₃) enables efficient introduction of aryl groups. Starting from 6-methyl-pyrrolo[1,2-a]pyrazine, coupling with aryl bromides yields 6-methyl-4-aryl derivatives. This method tolerates electron-donating and electron-withdrawing substituents, providing a library for SAR analysis .

Advanced Question
Controlling selectivity in polyhalogenated systems (e.g., 6,7-dibromo derivatives) requires ligand optimization. Bulky ligands like XPhos suppress undesired homo-coupling, while microwave-assisted heating accelerates reactions. Post-functionalization via Suzuki-Miyaura coupling further expands diversity, enabling access to trisubstituted analogs for probing bioactivity .

What methodologies are available for enantioselective synthesis of tetrahydropyrrolo[1,2-a]pyrazines, and how can enantiomeric excess (ee) be maximized?

Advanced Question
Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts achieves up to 95% ee. Key factors include:

  • Use of [Ir(cod)Cl]₂ with chiral phosphine ligands (e.g., (R)-SegPhos).
  • Addition of Cs₂CO₃ to suppress racemization.
  • Low hydrogen pressure (10–50 bar) to enhance stereocontrol .
    Mechanistic studies suggest reversible carbene formation, with ee dependent on ligand steric effects and substrate electronic properties .

How do substituents on hybrid benzo[d]imidazole-pyrrolo[1,2-a]pyrazine scaffolds influence photophysical properties?

Advanced Question
Electron-donating groups (e.g., -OMe) at the R1 position enhance fluorescence quantum yields in solution (e.g., 8c: Φ = 0.42 in DMSO), while electron-withdrawing groups (e.g., -NO₂) induce aggregation-induced emission (AIE) shifts. X-ray crystallography confirms planarization of the fused ring system in solid states, correlating with deep blue emission (λₑₘ = 450–470 nm). Substituent effects are quantified via time-dependent density functional theory (TD-DFT) calculations .

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